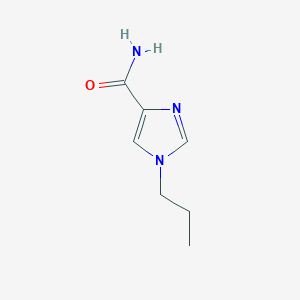
dG-Aai
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DG-Aai is a modified nucleoside that has gained significant attention in the scientific community due to its unique properties. It was first synthesized in 1998 by researchers at the University of California, San Diego. Since then, dG-Aai has been extensively studied for its potential applications in various fields, including biochemistry, molecular biology, and drug discovery.
Mechanism Of Action
The mechanism of action of dG-Aai is based on its ability to form a stable base-pair with cytosine. This property allows it to be used as a site-specific label for DNA sequencing and structural studies. Additionally, dG-Aai can be used as a probe for studying protein-DNA interactions, as it can be incorporated into DNA without affecting its structure or function.
Biochemical And Physiological Effects
DG-Aai has been shown to have minimal effects on the biochemical and physiological properties of DNA. It does not affect DNA replication or transcription and does not induce mutations or DNA damage. This property makes it an ideal probe for studying DNA structure and function.
Advantages And Limitations For Lab Experiments
One of the main advantages of dG-Aai is its ability to form a stable base-pair with cytosine, which allows for site-specific labeling and structural studies. Additionally, it has minimal effects on DNA structure and function, making it an ideal probe for studying protein-DNA interactions. However, the synthesis of dG-Aai is complex and time-consuming, which limits its widespread use.
Future Directions
There are several future directions for the use of dG-Aai in scientific research. One potential application is in the development of new DNA sequencing technologies, as dG-Aai has been shown to have high fidelity and accuracy in sequencing. Additionally, it could be used as a tool for studying epigenetic modifications, as it can be incorporated into DNA without affecting its structure or function. Finally, dG-Aai could be used in the development of new drugs targeting DNA-binding proteins, as it can be used as a probe for studying protein-DNA interactions.
Conclusion
dG-Aai is a modified nucleoside that has gained significant attention in the scientific community for its unique properties. It has been extensively studied for its potential applications in various fields, including biochemistry, molecular biology, and drug discovery. While the synthesis of dG-Aai is complex and time-consuming, its ability to form a stable base-pair with cytosine and its minimal effects on DNA structure and function make it an ideal probe for studying DNA structure and function. There are several future directions for the use of dG-Aai in scientific research, including the development of new DNA sequencing technologies and the study of epigenetic modifications.
Synthesis Methods
The synthesis of dG-Aai involves the modification of the deoxyguanosine nucleoside. The process includes the introduction of an amino group at the C2 position and the replacement of the C8 hydrogen with an acetylene group. The modification is achieved through a series of chemical reactions, including nucleophilic substitution, acetylation, and deprotection.
Scientific Research Applications
DG-Aai has been used in various scientific research applications, including DNA sequencing, site-specific labeling, and structural studies. It has also been used as a probe for studying protein-DNA interactions and for monitoring DNA replication and repair processes.
properties
CAS RN |
127191-85-9 |
|---|---|
Product Name |
dG-Aai |
Molecular Formula |
C27H22N6O8 |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(Z)-(9-hydroxy-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1,6,8,11(19),13(18),14,16-heptaen-12-ylidene)amino]-1H-purin-6-one |
InChI |
InChI=1S/C27H22N6O8/c1-38-13-4-2-3-10-17(13)20(21-18-11(25(36)29-21)5-14-23(19(10)18)40-9-39-14)30-27-31-24-22(26(37)32-27)28-8-33(24)16-6-12(35)15(7-34)41-16/h2-5,8,12,15-16,29,34-36H,6-7,9H2,1H3,(H,31,32,37)/b30-20-/t12-,15+,16?/m0/s1 |
InChI Key |
HVODVMKVQNQEKN-PNMZXMJCSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1C(=C3C4=C2C5=C(C=C4C(=O)N3)OCO5)NC6=NC(=O)C7=C(N6)N(C=N7)C8C[C@@H]([C@H](O8)CO)O |
SMILES |
COC1=CC=CC2=C1C(=NC3=NC4=C(C(=O)N3)N=CN4C5CC(C(O5)CO)O)C6=C7C2=C8C(=CC7=C(N6)O)OCO8 |
Canonical SMILES |
COC1=CC=CC2=C1C(=C3C4=C2C5=C(C=C4C(=O)N3)OCO5)NC6=NC(=O)C7=C(N6)N(C=N7)C8CC(C(O8)CO)O |
synonyms |
7-(deoxyguanosin-N(2)-yl)aristolactam I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



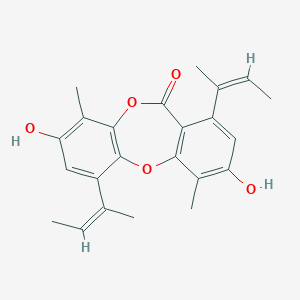
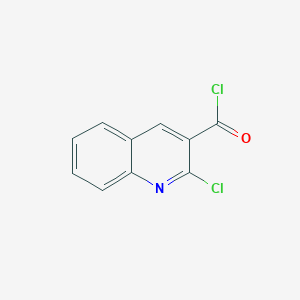
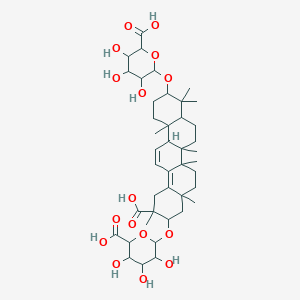
![2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid](/img/structure/B164069.png)
![3-Methylisothiazolo[4,5-c]pyridine](/img/structure/B164078.png)
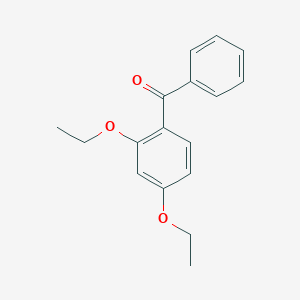
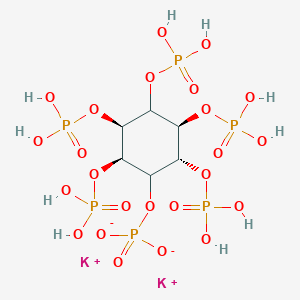
![N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide](/img/structure/B164092.png)
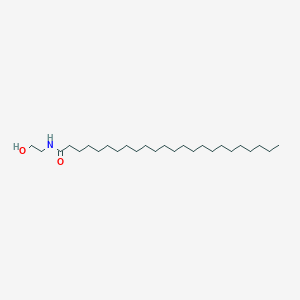
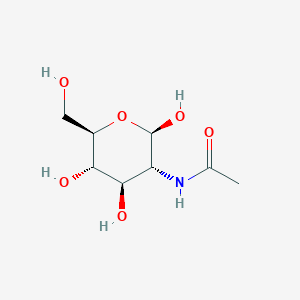
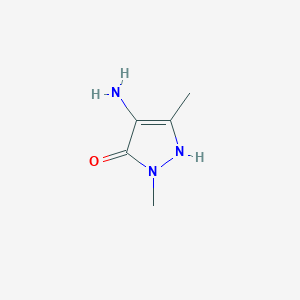
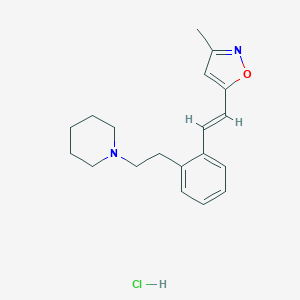
![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)
